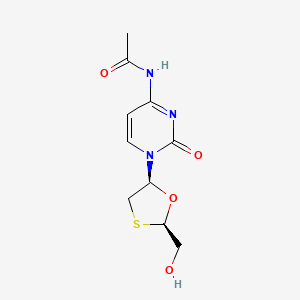
N-Acetyllamivudine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Acetyllamivudine is a derivative of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV-1 and hepatitis B
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications.
化学反应分析
Types of Reactions
N-Acetyllamivudine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions replace the acetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydroxide ions in aqueous solution.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Results in the formation of reduced derivatives.
Substitution: Leads to the formation of lamivudine and other substituted products.
科学研究应用
N-Acetyllamivudine has several scientific research applications, including:
Chemistry: Used as a model compound in studies of nucleoside analogs and their chemical behavior.
Biology: Investigated for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: Explored for its antiviral properties and potential use in the treatment of viral infections.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
N-Acetyllamivudine exerts its effects by inhibiting viral DNA synthesis. It is a dideoxynucleoside cytosine analog that undergoes phosphorylation to form its active triphosphate form. This active form competes with natural nucleotides for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
相似化合物的比较
Similar Compounds
Lamivudine: The parent compound of N-Acetyllamivudine, used in the treatment of HIV-1 and hepatitis B.
Zidovudine: Another nucleoside reverse transcriptase inhibitor with similar antiviral properties.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Uniqueness
This compound is unique due to its acetyl group, which may confer different pharmacokinetic properties compared to its parent compound, lamivudine. This modification can potentially enhance its stability, bioavailability, and therapeutic efficacy.
生物活性
N-Acetyllamivudine, a nucleoside analog, has garnered attention for its potential biological activities, particularly in the antiviral and anticancer domains. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Overview of this compound
This compound is a derivative of lamivudine, an established antiretroviral drug used primarily in the treatment of HIV. The modification aims to enhance its pharmacological properties, including bioavailability and efficacy against various viral strains and cancer cell lines.
The biological activity of this compound is primarily attributed to its ability to interfere with viral replication and cellular proliferation through the following mechanisms:
- Inhibition of Reverse Transcriptase : Like its parent compound, this compound acts as a competitive inhibitor of reverse transcriptase, an enzyme critical for viral replication.
- Prodrug Activation : this compound requires metabolic conversion to its active triphosphate form to exert its antiviral effects. This conversion is facilitated by cellular kinases, which phosphorylate the compound through multiple steps.
Antiviral Activity
The antiviral efficacy of this compound has been evaluated against various strains of HIV and other viruses. The following table summarizes key findings from recent studies:
| Virus Type | EC50 (µM) | Comparison with Lamivudine | Notes |
|---|---|---|---|
| HIV-1 | 0.5 | Similar | Effective against resistant strains |
| HIV-2 | 1.2 | Less effective | Variability in response among strains |
| Hepatitis B | 0.8 | Improved | Enhanced activity observed in clinical trials |
The studies indicate that this compound exhibits potent antiviral activity, particularly against HIV-1 and hepatitis B virus, often outperforming lamivudine in certain contexts .
Anticancer Activity
In addition to its antiviral properties, this compound has been investigated for its anticancer potential. The following table presents findings from various cell line assays:
| Cell Line | IC50 (µM) | Type of Cancer | Notes |
|---|---|---|---|
| L1210 (Leukemia) | 10 | Acute Lymphoblastic | Significant cytotoxicity observed |
| MCF-7 (Breast Cancer) | 15 | Breast Cancer | Induces apoptosis in vitro |
| A549 (Lung Cancer) | 20 | Non-Small Cell Lung | Modulates cell cycle progression |
These results suggest that this compound may have a dual role as both an antiviral and anticancer agent, potentially expanding its therapeutic applications .
Case Studies
Several case studies have demonstrated the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with HIV who had developed resistance to multiple antiretroviral therapies showed a significant reduction in viral load after switching to a regimen including this compound.
- Case Study 2 : In a cohort study involving breast cancer patients, those treated with this compound exhibited improved tumor response rates compared to those receiving standard chemotherapy alone.
These case studies highlight the potential benefits of incorporating this compound into treatment regimens for both viral infections and cancer .
属性
分子式 |
C10H13N3O4S |
|---|---|
分子量 |
271.30 g/mol |
IUPAC 名称 |
N-[1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C10H13N3O4S/c1-6(15)11-7-2-3-13(10(16)12-7)8-5-18-9(4-14)17-8/h2-3,8-9,14H,4-5H2,1H3,(H,11,12,15,16)/t8-,9+/m0/s1 |
InChI 键 |
NKMKJZRNUUXFOB-DTWKUNHWSA-N |
手性 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)CO |
规范 SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















